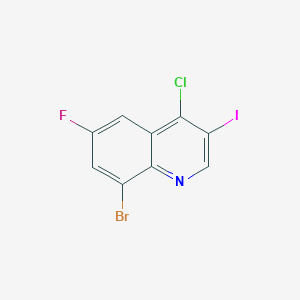

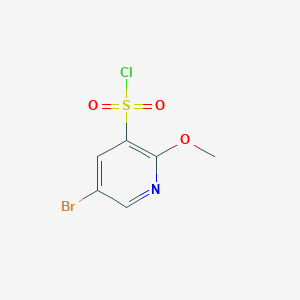

![molecular formula C7H5BrFN3 B1381542 5-bromo-4-fluoro-1-metil-1H-benzo[d][1,2,3]triazol CAS No. 1799976-03-6](/img/structure/B1381542.png)

5-bromo-4-fluoro-1-metil-1H-benzo[d][1,2,3]triazol

Descripción general

Descripción

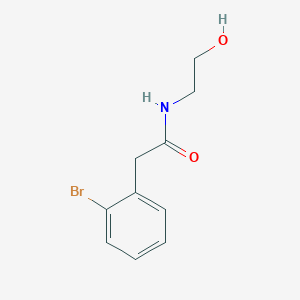

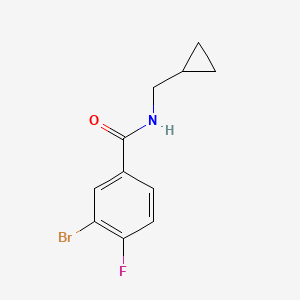

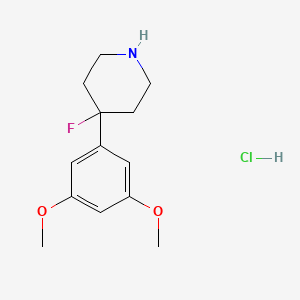

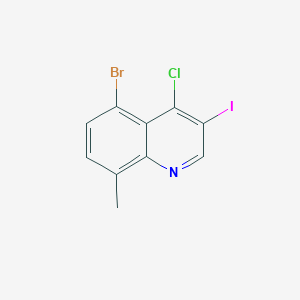

5-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole, often abbreviated as BFT, is a heterocyclic aromatic compound with a wide range of applications in scientific research. BFT is a versatile compound that has been used in a variety of chemical reactions, and its unique properties have enabled scientists to explore a range of new research possibilities.

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Antitumorales

Los derivados de 5-bromo-4-fluoro-1-metil-1H-benzo[d][1,2,3]triazol se han sintetizado y evaluado por su potencial antitumoral. Estos compuestos han mostrado eficacia contra varias líneas celulares de cáncer, incluyendo MCF-7 (cáncer de mama) y CaCo-2 (cáncer de colon), lo que indica su potencial como agentes terapéuticos en oncología .

Agricultura: Agentes Antimicrobianos

En el sector agrícola, las propiedades antimicrobianas de los derivados de triazol los convierten en candidatos para proteger los cultivos contra patógenos microbianos. Su capacidad para inhibir el crecimiento de bacterias y hongos dañinos puede conducir a cosechas más saludables y a una reducción de las pérdidas por enfermedades .

Ciencia de Materiales: Moléculas Funcionales

El anillo triazol es un componente clave en la síntesis de materiales funcionales. Su incorporación a polímeros y otros materiales puede mejorar propiedades como la estabilidad térmica, la resistencia mecánica y la resistencia química, lo que lo hace valioso en el desarrollo de materiales avanzados .

Ciencia Ambiental: Remediación de la Contaminación

Los compuestos de triazol tienen aplicaciones potenciales en la ciencia ambiental, particularmente en la remediación de la contaminación. Su estructura química les permite interactuar con varios contaminantes, facilitando la descomposición o eliminación de contaminantes del suelo y las fuentes de agua .

Química Analítica: Cromatografía

En la química analítica, los derivados de triazol se pueden usar como fases estacionarias en la cromatografía. Sus interacciones únicas con los analitos pueden mejorar la separación e identificación de mezclas complejas, lo que es crucial en el análisis farmacéutico y químico .

Bioquímica: Inhibición Enzimática

Se sabe que la parte triazol interactúa con las enzimas, actuando como un inhibidor o modulador de la actividad enzimática. Esta propiedad es significativa en el estudio de las vías bioquímicas y el desarrollo de fármacos que se dirigen a enzimas específicas involucradas en los procesos de la enfermedad .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.

Biochemical Pathways

For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway , which regulates cell proliferation and differentiation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is currently unavailable. The compound’s predicted properties include a boiling point of331.5±22.0 °C and a density of 1.87±0.1 g/cm3 . These properties could influence the compound’s bioavailability and distribution within the body.

Análisis Bioquímico

Biochemical Properties

5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .

Cellular Effects

The effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can result in either competitive or non-competitive inhibition, depending on the nature of the interaction. Furthermore, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.

Metabolic Pathways

5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels within the cell.

Propiedades

IUPAC Name |

5-bromo-4-fluoro-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMZEHMDGQGSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C=C2)Br)F)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

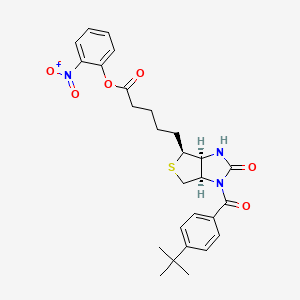

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

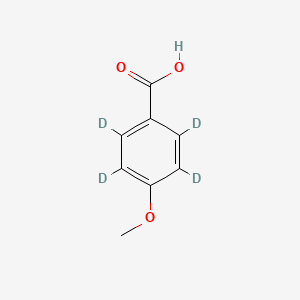

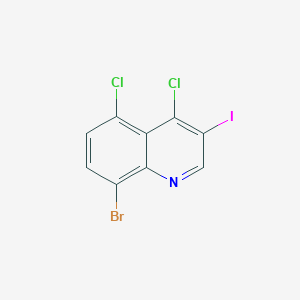

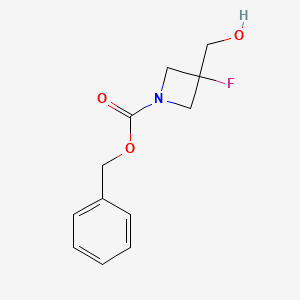

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)